molecular formula C29H25NO3 B12418714 3CPLro-IN-1

3CPLro-IN-1

Cat. No.: B12418714
M. Wt: 435.5 g/mol
InChI Key: HBSYNSBVIUEZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3CPLro-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This may include the use of automated reactors, stringent quality control measures, and optimization of reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3CPLro-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3CPLro-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on viral replication and potential therapeutic applications.

    Medicine: Explored as a potential treatment for COVID-19 due to its inhibitory effects on SARS-CoV-2 3CLpro.

    Industry: Utilized in the development of antiviral drugs and related research

Mechanism of Action

3CPLro-IN-1 exerts its effects by inhibiting the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By inhibiting 3CLpro, this compound effectively halts the replication process of the virus, thereby reducing viral load and infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3CPLro-IN-1 stands out due to its potent inhibitory activity and oral bioavailability, making it a promising candidate for therapeutic applications. Its specific molecular structure and binding affinity to 3CLpro contribute to its effectiveness .

Properties

Molecular Formula

C29H25NO3

Molecular Weight

435.5 g/mol

IUPAC Name

[5-hydroxy-8-methyl-1-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-9-yl]methyl acetate

InChI

InChI=1S/C29H25NO3/c1-18-11-12-27(32)29-24-10-6-9-23(25(24)15-22(28(18)29)17-33-19(2)31)26-16-21(13-14-30-26)20-7-4-3-5-8-20/h3-14,16,22,32H,15,17H2,1-2H3

InChI Key

HBSYNSBVIUEZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CC3=C(C=CC=C3C2=C(C=C1)O)C4=NC=CC(=C4)C5=CC=CC=C5)COC(=O)C

Origin of Product

United States

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